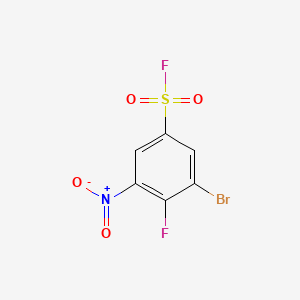
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is an organic compound that features an iodomethyl group attached to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane typically involves the iodination of a suitable precursor. One common method involves the reaction of 2,6,6-trimethyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group serves as a reactive site for nucleophiles, facilitating the formation of new chemical bonds. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(iodomethyl)benzene: Similar in having iodomethyl groups but differs in the aromatic ring structure.
1,3-Bis(iodomethyl)benzene: Another isomer with iodomethyl groups on a benzene ring.
2-(Iodomethyl)-1,3,5-trimethylbenzene: Similar in having iodomethyl groups but differs in the benzene ring structure.
Uniqueness
2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical and physical properties compared to the benzene derivatives
Propriétés
Formule moléculaire |
C8H15IO2 |
|---|---|
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
2-(iodomethyl)-2,6,6-trimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-7(2)5-10-6-8(3,4-9)11-7/h4-6H2,1-3H3 |
Clé InChI |
AJJJSTLURMHZLL-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC(O1)(C)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)


![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)

![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)


![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)

![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
